
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine, also known as PTBD, is a chemical compound that has been the subject of extensive scientific research in recent years. PTBD is a type of diamine that has a trifluoromethyl group attached to the benzene ring, which gives it unique chemical properties.
作用機序
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine works by binding to specific targets within cells and emitting a fluorescent signal when excited by light. The mechanism of action of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine is based on its ability to interact with amino acids and other biomolecules through hydrogen bonding and other non-covalent interactions. This allows it to selectively label specific targets within cells and tissues.
Biochemical and Physiological Effects:
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has been shown to have minimal toxicity and does not interfere with cellular processes or cause adverse effects in living organisms. It has been used in a variety of biological systems, including bacteria, yeast, and mammalian cells. N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has been shown to be stable under a wide range of conditions and can be used for long-term imaging studies.
実験室実験の利点と制限
One of the primary advantages of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine is its high quantum yield and specificity for labeling biomolecules. It can be used to study a wide range of biological processes and interactions, including protein-protein interactions, DNA-protein interactions, and intracellular signaling pathways. However, N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has some limitations, including its relatively large size and potential interference with cellular processes at high concentrations.
将来の方向性
There are many potential future directions for research on N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine. One area of interest is the development of new N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine derivatives with improved properties, such as increased specificity and stability. Another area of research is the use of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine for in vivo imaging studies, which could provide valuable insights into biological processes in living organisms. Finally, N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine could be used in combination with other imaging techniques, such as electron microscopy, to provide a more complete picture of cellular structure and function.
合成法
The synthesis of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine involves a multi-step process that starts with the reaction of 1-phenylethylamine with 4-nitrobenzotrifluoride. This reaction leads to the formation of 1-(4-nitrophenyl)-N-(1-phenylethyl)ethanamine. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon. Finally, the resulting compound is treated with hydrochloric acid to yield N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine.
科学的研究の応用
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for imaging biological systems. N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has a high quantum yield and can be used to label proteins, nucleic acids, and other biomolecules in live cells. This makes it a valuable tool for studying cellular processes and interactions.
特性
IUPAC Name |
1-N-(1-phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c1-10(11-5-3-2-4-6-11)20-14-8-7-12(9-13(14)19)15(16,17)18/h2-10,20H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNUBMMZVVKNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2911694.png)
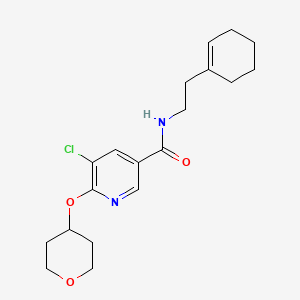
![2,6-bis(4-ethoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2911700.png)
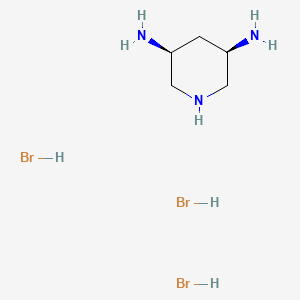
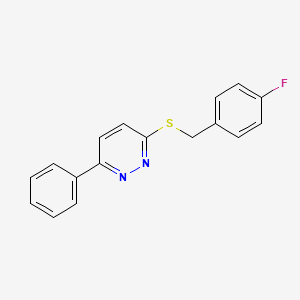
![5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2911704.png)
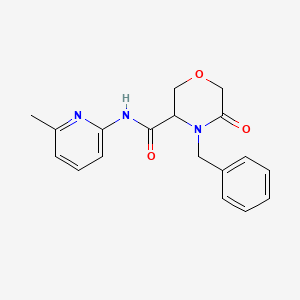
![N-{3-[(2-fluorophenyl)(methyl)amino]propyl}prop-2-enamide](/img/structure/B2911707.png)
![5-(4-(benzyloxy)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2911709.png)

![2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2911711.png)
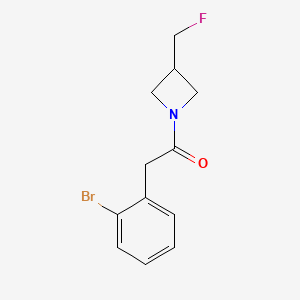
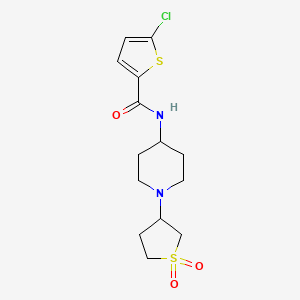
![7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2911717.png)